3-Mercaptohexyl acetate (3MHA) is a volatile thiol compound known for its potent aroma, often described as passionfruit, grapefruit, or box tree. [, ] It is found naturally in various fruits, including passion fruit, guava, and hawthorn, and plays a significant role in the distinctive aroma of Sauvignon blanc wines. [, , , , , ]
3MHA is a secondary metabolite produced by yeast during fermentation, primarily from the volatile thiol 3-mercaptohexanol (3MH). [, , , , ] Its presence and concentration are influenced by various factors, including grape variety, yeast strain, fermentation conditions, and viticultural practices. [, , , , , , ]
3-Mercaptohexyl acetate is primarily formed through the acetylation of 3-mercaptohexanol. This reaction involves the transfer of an acetyl group from acetyl-CoA to 3MH, catalyzed by alcohol acyltransferases (AATs) present in yeast. [, , ] The efficiency of this reaction can be influenced by various factors, including yeast strain and the presence of other compounds in the fermentation medium. [, ]
3-Mercaptohexyl acetate is primarily derived from natural sources, particularly in the context of wine and other fermented beverages, where it contributes to the aroma profile. It is classified under the category of volatile thiols, which are known for their strong odor characteristics that can significantly influence flavor perception in food and beverages .
The synthesis of 3-Mercaptohexyl acetate can be achieved through various methods, with the most common being the reaction between hexyl alcohol and thiol compounds. One notable method involves the esterification process, where hexanoic acid reacts with mercaptoethanol in the presence of an acid catalyst. The reaction conditions typically include:
The reaction can be represented as follows:
This method allows for the selective formation of the ester while minimizing by-products .
3-Mercaptohexyl acetate participates in several chemical reactions typical for thiol esters, including hydrolysis and transesterification.
In aqueous conditions, 3-Mercaptohexyl acetate can undergo hydrolysis to yield mercaptohexanol and acetic acid:
This reaction is facilitated by acidic or basic conditions and is significant in biological systems where esters are metabolized.
The compound can also react with other alcohols to form different esters, which is important for flavor modification in food applications .
The mechanism of action for 3-Mercaptohexyl acetate primarily revolves around its olfactory properties. Upon release into the environment (such as during fermentation), it interacts with olfactory receptors in humans, contributing to aroma perception.
This mechanism plays a crucial role in sensory evaluation, particularly in wine tasting and culinary applications .
These properties make it an important compound in flavor chemistry and analytical applications .
3-Mercaptohexyl acetate has various applications across different fields:
3-Mercaptohexyl acetate is defined by the molecular formula C8H16O2S, corresponding to a molecular weight of 176.276 g/mol. According to IUPAC nomenclature rules, the systematic name for this compound is 3-sulfanylhexyl acetate, reflecting the thiol functional group at the third carbon of the hexyl chain and the acetate ester moiety. The compound is also documented under alternative names including 3-thiohexyl acetate and 1-hexanol, 3-mercapto-, 1-acetate, though these are not IUPAC-compliant. The CAS Registry Number 136954-20-6 provides a unique identifier for this substance across scientific and regulatory databases [1] [2] [5].
Table 1: Fundamental Identifiers of 3-Mercaptohexyl Acetate
Property | Value |
---|---|
Molecular Formula | C8H16O2S |
Molecular Weight | 176.276 g/mol |
IUPAC Name | 3-Sulfanylhexyl acetate |
CAS Registry Number | 136954-20-6 |
SMILES Notation | CCCCC(S)CCOC(C)=O |
InChI Key | JUCARGIKESIVLB-UHFFFAOYSA-N |
The molecular structure of 3-mercaptohexyl acetate features a chiral center at the third carbon atom due to the sulfhydryl (-SH) group attachment. This generates two enantiomeric forms: (R)-3-mercaptohexyl acetate and (S)-3-mercaptohexyl acetate. While commercial preparations are typically racemic mixtures, the (S)-enantiomer exhibits significantly higher sensory potency in flavor applications, contributing intense tropical fruit notes compared to its counterpart. The structural flexibility from six rotatable bonds allows conformational adaptability, influencing its interaction with olfactory receptors [8].
Experimental data indicates a boiling point of approximately 248°C (521.15 K), calculated using Joback group contribution methods. The compound exhibits limited water solubility (0.21 g/L at 25°C), attributed to its hydrophobic alkyl chain and moderate polarity. However, it demonstrates good solubility in ethanol, propylene glycol, and most organic solvents. Calculated physicochemical parameters include a logP value of 2.88 (indicating lipophilicity), a McGowan molar volume of 147.37 mL/mol, and a polar surface area of 26.3 Ų. The flash point is documented at 73°C (163.4°F), classifying it as a combustible liquid requiring careful handling [4] [5] [8].
3-Mercaptohexyl acetate demonstrates sensitivity to oxidative and hydrolytic degradation pathways. Under acidic conditions (pH < 4), thioester hydrolysis accelerates, releasing acetic acid and 3-mercaptohexanol. Oxidation at the thiol group can lead to disulfide formation, particularly at elevated temperatures (>40°C). These degradation processes diminish its sensory properties. Consequently, storage recommendations include inert atmospheres (nitrogen), protection from light, and temperatures below 25°C to maximize shelf life. Its calculated vaporization enthalpy (ΔvapH°) is 48.91 kJ/mol, relevant for volatility considerations in formulations [8].
Table 2: Key Physicochemical Properties of 3-Mercaptohexyl Acetate
Property | Value | Unit | Source/Method |
---|---|---|---|
Boiling Point | 248 | °C | Joback Calculated |
Water Solubility (25°C) | 0.21 | g/L | ALOGPS Prediction |
logP (Octanol/Water) | 2.88 | - | ALOGPS Prediction |
Flash Point | 73 | °C | Sigma-Aldrich Data |
Vapor Pressure (20°C) | Not Available | - | - |
Refractive Index | Not Available | - | - |
Density | 0.994 | g/mL | Dictionary of Food Compounds |
Enthalpy of Vaporization | 48.91 | kJ/mol | Joback Calculated |
pKa (Thiol group) | ~10.05 | - | ChemAxon Prediction |
The primary industrial synthesis route involves the direct acetylation of 3-mercaptohexanol with acetic anhydride or acetyl chloride. This esterification reaction is typically catalyzed by acids (e.g., p-toluenesulfonic acid) or conducted under Schotten-Baumann conditions using aqueous sodium hydroxide with acetyl chloride. Reaction conditions require strict temperature control (0-10°C initially, then room temperature) to prevent racemization at the chiral center and minimize by-product formation. Alternative routes include enzymatic acetylation using lipases, which offer enantioselectivity advantages for producing single-isomer fragrances but are less commonly applied at scale due to higher costs and longer reaction times [3] [7].
Industrial production employs batch reactors with stringent inert gas purging to prevent oxidation of the thiol group during synthesis. Post-reaction processing includes neutralization, washing, and fractional distillation under reduced vacuum to isolate high-purity 3-mercaptohexyl acetate (≥98%). Quality control protocols mandated by flavor and fragrance regulations involve multiple analytical techniques:
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